Anion Geometry and Solid-State Packing: Non-Symmetrical I₂Br⁻ vs. Symmetrical I₃⁻ and IBr₂⁻
Single-crystal X-ray diffraction reveals that the I₂Br⁻ anion in tetrabutylammonium bromodiiodide (n-Bu₄NI₂Br) is linear but non-symmetrical (I–I–Br), and forms disordered infinite chains within channels in the cation lattice. In contrast, the analogous triiodide (n-Bu₄NI₃) and dibromoiodide (n-Bu₄NIBr₂) salts contain linear, symmetrical anions (I–I–I and Br–I–Br) that exist as isolated, discrete units [1]. This difference in anion order and packing is critical, as it determines the electronic bandwidth and dimensionality of the resulting charge-transfer salts when these compounds are used as precursors in electrocrystallization [2].
| Evidence Dimension | Anion symmetry, static/dynamic disorder, and crystal packing motif |
|---|---|
| Target Compound Data | n-Bu₄NI₂Br: Linear, non-symmetrical I–I–Br anion; disordered; forms infinite chains |
| Comparator Or Baseline | n-Bu₄NI₃: Linear, symmetrical I–I–I anion; ordered; isolated anions. n-Bu₄NIBr₂: Linear, symmetrical Br–I–Br anion; ordered; isolated anions |
| Quantified Difference | Qualitative structural difference leading to distinct dimensionality of electronic interactions |
| Conditions | Single-crystal X-ray diffraction at ambient conditions; structures solved for all four tetrabutylammonium trihalides (I₃⁻, I₂Br⁻, IBr₂⁻, AuI₂⁻) |
Why This Matters
The formation of infinite anion chains versus isolated anions dictates the electronic bandwidth and anisotropy of the final organic conductor, making TBABrI2 the preferred precursor for synthesizing quasi-one-dimensional conductors that cannot be obtained with TBABr2I or TBAI3.
- [1] Ferraro, J.R., et al. Journal of Physics and Chemistry of Solids, 1986, 47, 301-308. View Source
- [2] Endres, H., et al. Zeitschrift für Naturforschung B, 1985, 40(12), 1664-1671. View Source
